molecular formula C12H11N3O2S B14859938 {[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea

{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea

Cat. No.: B14859938
M. Wt: 261.30 g/mol
InChI Key: IJXHYMKUQQXMLM-MKMNVTDBSA-N
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Description

{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea is a complex organic compound with a unique structure that includes an indene moiety and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea typically involves the reaction of an indene derivative with a thiourea compound under specific conditions. One common method includes the condensation of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde with thiourea in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of {[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the indene moiety can interact with hydrophobic pockets in enzymes, further enhancing its inhibitory effects. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}urea: Similar structure but with an urea group instead of thiourea.

    {[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}guanidine: Contains a guanidine group, offering different reactivity and biological activity.

Uniqueness

{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea is unique due to the presence of both the indene and thiourea groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C12H11N3O2S/c1-6(14-15-12(13)18)9-10(16)7-4-2-3-5-8(7)11(9)17/h2-5,9H,1H3,(H3,13,15,18)/b14-6+

InChI Key

IJXHYMKUQQXMLM-MKMNVTDBSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(=NNC(=S)N)C1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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